4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.: 618873-72-6
VCID: VC21386737
InChI: InChI=1S/C22H18N2O5/c1-13-12-17(23-29-13)24-19(15-10-6-7-11-16(15)28-2)18(21(26)22(24)27)20(25)14-8-4-3-5-9-14/h3-12,19,25H,1-2H3/b20-18+
SMILES: CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4OC
Molecular Formula: C22H18N2O5
Molecular Weight: 390.4g/mol

4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.: 618873-72-6

Cat. No.: VC21386737

Molecular Formula: C22H18N2O5

Molecular Weight: 390.4g/mol

* For research use only. Not for human or veterinary use.

4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one - 618873-72-6

Specification

CAS No. 618873-72-6
Molecular Formula C22H18N2O5
Molecular Weight 390.4g/mol
IUPAC Name (4E)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C22H18N2O5/c1-13-12-17(23-29-13)24-19(15-10-6-7-11-16(15)28-2)18(21(26)22(24)27)20(25)14-8-4-3-5-9-14/h3-12,19,25H,1-2H3/b20-18+
Standard InChI Key XWRLFZXZWCGFOB-CZIZESTLSA-N
Isomeric SMILES CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4OC
SMILES CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4OC
Canonical SMILES CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4OC

Introduction

Structural Characteristics and Classification

Chemical Structure and Nomenclature

4-Benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic compound containing a pyrrolone core structure (five-membered ring with nitrogen and a carbonyl group). Its structure incorporates several key functional groups: a benzoyl moiety at position 4, a hydroxyl group at position 3, a 2-methoxyphenyl substituent at position 5, and a 5-methyl-1,2-oxazol-3-yl group at position 1. This arrangement of functional groups creates a molecule with multiple reactive sites and potential for biological interactions.

The compound's IUPAC name accurately reflects its complex structure, with each positional designation corresponding to specific atoms in the pyrrolone ring system. The core 2,5-dihydro-1H-pyrrol-2-one structure provides the basic scaffold upon which the various functional groups are arranged in a precise spatial configuration.

Structural Features and Classification

The compound can be classified according to several structural features:

Table 1: Structural Classification of 4-Benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Classification CategoryDescription
Primary StructurePyrrolone derivative (2,5-dihydro-1H-pyrrol-2-one)
Functional GroupsBenzoyl, hydroxyl, methoxyphenyl, oxazolyl
Ring SystemsPyrrolone core, oxazole ring, phenyl rings
StereochemistryPotential stereogenic center at C-5 position

The molecule features an intricate network of conjugated systems, including the pyrrolone core, the benzoyl group, the methoxyphenyl substituent, and the oxazole ring. These structural elements contribute to the compound's relatively planar conformation, which may influence its ability to interact with biological targets. The 2-methoxyphenyl group at position 5 introduces potential conformational flexibility, while the hydroxyl group at position 3 provides a site for hydrogen bonding interactions.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one are influenced by its complex structure and multiple functional groups. These properties are crucial for understanding its behavior in different environments and its potential applications.

Table 2: Physical Properties of 4-Benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

PropertyValue/Description
Molecular FormulaC₂₂H₁₈N₂O₅
Molecular Weight~348.39 g/mol
Physical StateSolid at room temperature
ColorOff-white to pale yellow
SolubilityModerately soluble in organic solvents (DMSO, methanol); poor solubility in water
Melting PointEstimated to be >200°C

The compound's relatively high molecular weight and the presence of multiple aromatic rings contribute to its solid state at room temperature. The hydroxyl group and carbonyl functionalities provide potential hydrogen bonding sites, which may influence its crystallization behavior and solubility profile. While the compound exhibits limited water solubility due to its predominantly hydrophobic character, it demonstrates improved solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Synthesis Methods

Synthetic Routes

The synthesis of 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps due to its structural complexity. While the specific synthetic route may vary, a general approach often includes:

  • Preparation of appropriately substituted precursors for the pyrrolone core.

  • Formation of the pyrrolone ring system through cyclization reactions.

  • Introduction of the various functional groups at specific positions.

  • Final purification and characterization of the target compound.

A multi-step synthesis is typically required to construct the pyrrolone core with the precise arrangement of substituents. This may involve initial preparation of the 5-methyl-1,2-oxazole component, followed by its coupling with suitable precursors to form the nitrogen-containing heterocycle. The benzoyl and 2-methoxyphenyl groups may be introduced either before or after the pyrrolone ring formation, depending on the specific synthetic strategy employed.

Reaction Conditions and Optimization

The successful synthesis of 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one requires careful control of reaction conditions to ensure high yields and purity:

Table 3: Key Synthesis Parameters for 4-Benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

ParameterConsiderations
TemperatureCritical for cyclization steps; typically requires controlled heating (60-120°C)
Solvent SelectionDepends on reaction step; common choices include THF, DMF, toluene, and dichloromethane
Catalyst SystemsMay employ transition metal catalysts for coupling reactions or Lewis acids for cyclization
Reaction TimeVaries by step; from several hours to multiple days for complex transformations
pH ControlParticularly important for steps involving the hydroxyl group formation

The synthetic challenges associated with this compound include regioselectivity in the formation of the heterocyclic core, potential side reactions due to the multiple functional groups present, and purification difficulties arising from structurally similar intermediates or byproducts. Advanced synthetic techniques such as protecting group strategies, stereoselective methodologies, and modern coupling reactions are often employed to overcome these challenges.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically employs multiple spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. The ¹H NMR spectrum would display characteristic signals for:

  • The aromatic protons of the benzoyl and 2-methoxyphenyl groups (δ ~7.0-8.0 ppm)

  • The methoxy protons (δ ~3.8 ppm)

  • The methyl group on the oxazole ring (δ ~2.5 ppm)

  • The hydroxyl proton (variable chemical shift depending on concentration and solvent)

  • The proton at C-5 of the pyrrolone ring (δ ~5.0-5.5 ppm)

¹³C NMR spectroscopy would reveal the carbon framework, with distinctive signals for the carbonyl carbons, aromatic carbons, and the carbons of the heterocyclic rings. Mass spectrometry would provide the molecular weight confirmation and fragmentation pattern characteristic of the compound's structure.

Infrared (IR) spectroscopy would display characteristic absorption bands for the functional groups present:

Table 4: Expected IR Absorption Bands

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretching3300-3600
C=O stretching (ketone)1680-1700
C=O stretching (amide)1630-1680
Aromatic C=C stretching1450-1600
C-O stretching1000-1300
Aromatic C-H bending690-900

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one and monitoring its synthesis:

High-Performance Liquid Chromatography (HPLC) using reversed-phase columns (typically C18) with gradient elution of water/acetonitrile mobile phases can effectively separate the target compound from structurally similar impurities. UV detection at wavelengths corresponding to the compound's absorption maxima (likely in the range of 220-280 nm) would provide sensitive detection.

Thin-Layer Chromatography (TLC) systems using silica gel plates and appropriate solvent mixtures (such as ethyl acetate/hexane or dichloromethane/methanol) can be valuable for reaction monitoring and preliminary purity assessment. The compound would likely exhibit characteristic fluorescence quenching under UV light, aiding in visualization.

Biological Activity and Applications

Application AreaRationale
Enzyme InhibitionMultiple hydrogen bonding sites and aromatic rings may facilitate binding to enzyme active sites
Anti-inflammatory ActivityHeterocyclic compounds with similar structural features have shown anti-inflammatory properties
Antimicrobial ActivityComplex heterocycles often exhibit activity against various pathogens
Anticancer PotentialMay interact with specific cellular targets involved in cancer progression
Neurological ApplicationsHeterocyclic structures can influence neurotransmitter systems

The compound's diverse functional groups create a unique pharmacophore that could interact with various biological receptors and enzymes. The presence of the hydroxyl group and multiple carbonyl functionalities provides potential hydrogen bonding sites that may facilitate binding to protein targets. The aromatic rings could participate in π-stacking interactions with aromatic amino acid residues in binding pockets.

Structure-Activity Relationships

Understanding the structure-activity relationships of 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one would require systematic modification of its various structural elements to assess their impact on biological activity. Based on general principles of medicinal chemistry, several structural features may be particularly important:

  • The hydroxyl group at position 3 likely serves as both a hydrogen bond donor and acceptor, potentially crucial for target binding.

  • The 2-methoxyphenyl substituent introduces both steric bulk and a potential hydrogen bond acceptor, which may influence receptor selectivity.

  • The benzoyl group provides a rigid, planar aromatic element that could participate in hydrophobic interactions or π-stacking with target proteins.

  • The 5-methyl-1,2-oxazol-3-yl substituent creates a distinct electronic environment that may be essential for specific biological activities.

Modifications to these structural elements could be strategically designed to enhance potency, selectivity, or pharmacokinetic properties. For example, replacing the methoxy group with other substituents could alter electron density and binding affinity, while modifications to the oxazole ring might influence metabolic stability.

Current Research and Future Perspectives

Recent Advances

Research on compounds structurally similar to 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one continues to evolve, with scientists exploring novel synthetic methodologies and biological applications. Recent advances in the field may include:

The growing interest in heterocyclic compounds with complex structures reflects their potential to address challenging therapeutic targets. Advances in computational methods have also facilitated the prediction of structure-activity relationships and the design of optimized derivatives.

Research Gaps and Future Directions

Despite progress in the field, several research gaps and opportunities remain for 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one and related compounds:

  • Comprehensive biological screening against diverse targets would help identify the most promising therapeutic applications.

  • Detailed mechanistic studies to understand the precise molecular interactions with biological systems.

  • Investigation of structure-property relationships to optimize physicochemical properties for drug development.

  • Exploration of potential applications beyond medicinal chemistry, such as materials science or catalysis.

Future research directions may focus on developing libraries of analogs through combinatorial chemistry approaches, employing advanced computational methods to predict optimal structures for specific targets, and investigating synergistic effects with established therapeutic agents. Additionally, the application of modern analytical techniques like X-ray crystallography to determine precise three-dimensional structures could provide valuable insights for structure-based design.

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